N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide
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Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phenoxy group, and a propanamide moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates various biological activities . For instance, some indole derivatives have been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical Pathways
Indole derivatives have been shown to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation, such as nf-κb, stat-3, il-1, cox-2, inos, and tnf-α .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2-methyl-1H-indole, is synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with acetone in the presence of an acid catalyst.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of 2-methyl-1H-indole with phenol in the presence of a base such as potassium carbonate.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with 2-bromoacetamide in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1H-indol-5-yl)-1-naphthalenesulfonamide
- (1-Methyl-1H-indol-5-yl)boronic acid
Uniqueness
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group differentiates it from other indole derivatives, providing unique reactivity and interaction profiles.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-10-16-11-15(8-9-18(16)21-13)12-20-19(22)14(2)23-17-6-4-3-5-7-17/h3-11,14,21H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNQOTWVAZALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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